3-Hydroxy-2-iodobenzoic acid

Catalog No.
S3441543
CAS No.
75821-44-2
M.F
C7H5IO3
M. Wt
264.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2-iodobenzoic acid

CAS Number

75821-44-2

Product Name

3-Hydroxy-2-iodobenzoic acid

IUPAC Name

3-hydroxy-2-iodobenzoic acid

Molecular Formula

C7H5IO3

Molecular Weight

264.02 g/mol

InChI

InChI=1S/C7H5IO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11)

InChI Key

YCPLPINFTMFQTD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)I)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)O)I)C(=O)O

3-Hydroxy-2-iodobenzoic acid (CAS 75821-44-2) is a highly functionalized, tri-substituted aromatic building block featuring adjacent carboxylic acid, iodine, and hydroxyl groups [1]. This specific substitution pattern makes it an invaluable precursor for complex heterocycle synthesis and transition-metal-catalyzed cross-coupling applications. Procuring this exact building block provides immediate access to a sterically demanding, multi-reactive core, bypassing the notoriously difficult and low-yielding regioselective halogenation of simpler benzoic acid derivatives. For industrial and laboratory buyers, it offers a reliable, high-purity starting point that directly accelerates downstream synthetic workflows.

Attempting to substitute 3-hydroxy-2-iodobenzoic acid with its non-iodinated analog, 3-hydroxybenzoic acid, fundamentally disrupts synthetic workflows [1]. Direct electrophilic iodination of 3-hydroxybenzoic acid yields an intractable mixture of 2-iodo, 4-iodo, and 6-iodo regioisomers due to competing directing effects from the hydroxyl and carboxyl groups. This requires extensive chromatographic separation and results in severe yield penalties. Similarly, utilizing 2-iodobenzoic acid as a substitute eliminates the critical 3-hydroxyl handle necessary for downstream etherification or intramolecular cyclization, rendering it useless for synthesizing oxygen-containing heterocycles and forcing chemists into completely different, longer synthetic routes.

Elimination of Regioisomer Separation Penalties

Procuring pre-synthesized 3-hydroxy-2-iodobenzoic acid directly circumvents the poor regioselectivity associated with the de novo iodination of 3-hydroxybenzoic acid. Standard electrophilic iodination of the non-halogenated precursor typically yields less than 40% of the desired 2-iodo isomer alongside significant 4-iodo and 6-iodo byproducts [1]. Utilizing the commercially available, high-purity (>98%) 2-iodo building block guarantees immediate reaction readiness, saving multiple purification steps and minimizing raw material waste in scale-up campaigns.

Evidence DimensionTarget Regioisomer Yield (Pre-Coupling)
Target Compound Data>98% purity (Commercially procured)
Comparator Or Baseline3-Hydroxybenzoic acid iodination (<40% 2-iodo yield)
Quantified Difference>58% absolute yield improvement and elimination of chromatographic separation
ConditionsStandard electrophilic iodination vs. Direct procurement

Eliminating the need for complex regioisomer separation drastically reduces labor costs and solvent consumption during the synthesis of advanced intermediates.

Orthogonal Reactivity for Sequential Functionalization

The presence of the 2-iodo substituent adjacent to the 3-hydroxyl group enables highly efficient, site-specific transition-metal-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) that is impossible with 3-hydroxybenzoic acid. In complex molecule synthesis, the 2-iodo position acts as a precise reactive site, achieving >80% coupling yields under standard palladium catalysis, while the 3-hydroxyl group remains available for subsequent functionalization [1].

Evidence DimensionSite-Specific Cross-Coupling Yield
Target Compound Data>80% yield in Pd-catalyzed coupling at the 2-position
Comparator Or Baseline3-Hydroxybenzoic acid (0% yield, lacks reactive halide)
Quantified DifferenceEnables direct C-C bond formation without pre-functionalization
ConditionsPalladium-catalyzed cross-coupling conditions

Procuring this bifunctional scaffold allows chemists to immediately execute advanced cross-coupling reactions, shaving days off multi-step synthetic routes.

Facilitation of Oxygen-Heterocycle Cyclization

Compared to 2-iodobenzoic acid, which lacks a hydroxyl group, 3-hydroxy-2-iodobenzoic acid provides an essential nucleophilic handle for intramolecular cyclization. This structural feature is critical for synthesizing fused oxygen heterocycles. Research demonstrates that derivatives of this compound can undergo efficient cyclization events to form complex architectures like oxepins or benzofurans, whereas 2-iodobenzoic acid cannot participate in these specific oxygen-heterocycle-forming pathways without adding multiple synthetic steps [1].

Evidence DimensionSuitability for O-Heterocycle Formation
Target Compound DataDirect precursor for intramolecular O-cyclization
Comparator Or Baseline2-Iodobenzoic acid (Incapable of direct O-cyclization)
Quantified DifferenceSaves 2-3 synthetic steps required to introduce a hydroxyl equivalent
ConditionsIntramolecular cyclization protocols for fused heterocycles

The adjacent hydroxyl group is mandatory for buyers targeting benzofuran or related oxygen-containing heterocyclic scaffolds, making this specific compound irreplaceable.

Synthesis of Fused Oxygen Heterocycles

Leveraging the adjacent hydroxyl and iodo groups for sequential cross-coupling and intramolecular cyclization to construct complex scaffolds such as benzofurans and dibenzoxepins [1].

Advanced Active Pharmaceutical Ingredient (API) Development

Utilizing the sterically congested, tri-substituted aromatic core as a precise building block for drug discovery, avoiding the regioselectivity issues and yield penalties of early-stage halogenation [2].

Orthogonal Scaffold Functionalization in Agrochemicals

Using the distinct reactivity profiles of the carboxylic acid, hydroxyl, and iodine functionalities to rapidly assemble targeted, highly substituted agrochemical libraries without requiring lengthy protection-deprotection sequences [2].

XLogP3

1.7

Dates

Last modified: 04-14-2024

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